![molecular formula C23H24N4O5S B2704919 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-42-7](/img/no-structure.png)

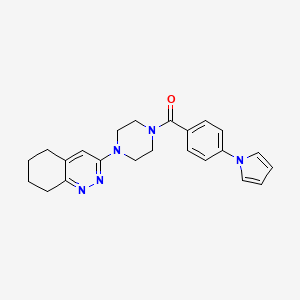

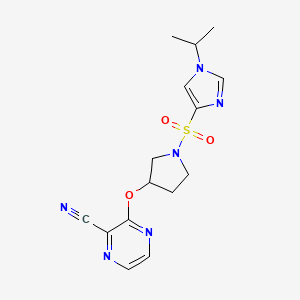

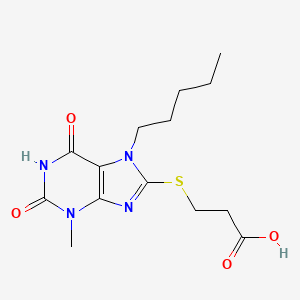

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine rings can be found in a variety of drugs, ranging from antipsychotics to antihistamines . The methoxyphenyl group attached to the piperazine ring is also a common feature in many drugs, and can influence the drug’s properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the piperazine ring and the methoxyphenyl group. Piperazine rings can participate in a variety of reactions, including alkylation and acylation . The methoxyphenyl group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could influence the compound’s solubility and stability .科学的研究の応用

Antimicrobial Activities

Research into quinazoline and piperazine derivatives has shown some compounds to possess antimicrobial properties. For example, the synthesis of novel triazole derivatives and their evaluation against test microorganisms have been explored, with some compounds displaying good or moderate antimicrobial activities (Bektaş et al., 2010).

Antitumor and Antiviral Agents

Quinazoline derivatives have been synthesized and tested for their antitumor and antiviral activities. Some derivatives showed broad-spectrum antitumor activity and moderate anti-HIV-1 potency, indicating their potential as therapeutic agents (El-Sherbeny et al., 2003).

Antihypertensive Action

Quinazoline derivatives with piperazine moieties have been studied for their potential as antihypertensive agents. Certain derivatives have shown significant activity in reducing blood pressure, comparable to that of control drugs, suggesting their utility in hypertension treatment (Tsai et al., 2001).

Quality Control and Pharmaceutical Applications

The development of quality control methods for quinazoline derivatives, aimed at ensuring their purity and suitability for further research and potential therapeutic use, has also been a focus. This includes characterization using various spectroscopic techniques and ensuring compliance with pharmaceutical standards (Danylchenko et al., 2018).

作用機序

The compound also contains a methoxyphenyl group, which is found in many ligands for alpha1-adrenergic receptors . These ligands can either activate or block these receptors, leading to various therapeutic effects .

In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of a compound. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge at physiological pH. The compound’s interaction with various enzymes and transporters in the body can also affect its ADME properties .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form 4-(2-methoxyphenyl)-3-oxobutanoic acid ethyl ester. The resulting ester is then reacted with piperazine to form 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl ethyl ester. The ethyl ester is then hydrolyzed to form the corresponding carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5H-[1,3]dioxolo[4,5-g]quinazolin-8-one to form the final product, 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "piperazine", "thionyl chloride", "5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ], "Reaction": [ "Condensation of 2-methoxyaniline with ethyl acetoacetate to form 4-(2-methoxyphenyl)-3-oxobutanoic acid ethyl ester", "Reaction of the resulting ester with piperazine to form 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl ethyl ester", "Hydrolysis of the ethyl ester to form the corresponding carboxylic acid", "Reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride", "Reaction of the acid chloride with 5H-[1,3]dioxolo[4,5-g]quinazolin-8-one to form the final product, 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ] } | |

CAS番号 |

688055-42-7 |

分子式 |

C23H24N4O5S |

分子量 |

468.53 |

IUPAC名 |

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |

InChIキー |

AJRSPEWFGGKNRX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

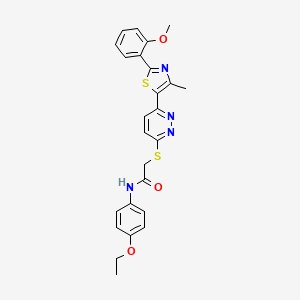

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)

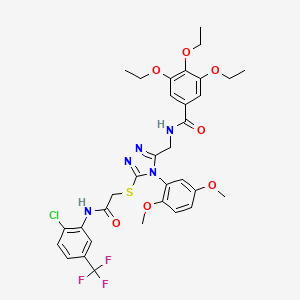

![(4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2704846.png)

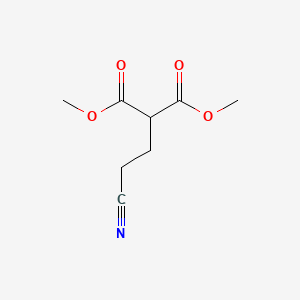

![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704855.png)

![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)